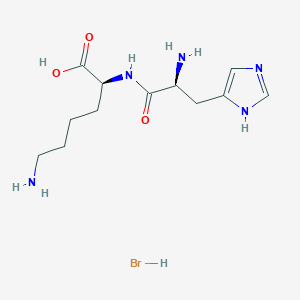

H-His-Lys-OH.HBr

Description

H-His-Lys-OH.HBr is a dipeptide derivative composed of histidine (His) and lysine (Lys) residues, stabilized as a hydrobromide salt. Its molecular formula is 2C₁₂H₂₁N₅O₃·CH₂O₃·BrH, with a molecular weight of 709.596 g/mol (CAS: 103404-61-1) . This compound is synthesized through solid-phase peptide synthesis (SPPS) or solution-phase methods, often involving protective groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent undesired side reactions . Characterization typically employs techniques such as HPLC, HRMS, and NMR to confirm purity and structure .

H-His-Lys-OH.HBr is of interest in biomedical research due to the bioactive roles of histidine (a metal-chelating residue) and lysine (a cationic, hydrophilic residue).

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H/t9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMPABBFCFUXFV-IYPAPVHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Lys-OH.HBr typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino group of the histidine is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected histidine is then coupled to the resin.

Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.

Coupling of Lysine: The protected lysine is then coupled to the deprotected histidine.

Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC)

Industrial Production Methods

In an industrial setting, the production of H-His-Lys-OH.HBr may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production also emphasizes cost-effectiveness and efficiency, often utilizing automated peptide synthesizers and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

H-His-Lys-OH.HBr can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized to form histidyl radicals.

Reduction: Reduction reactions can occur at the histidine or lysine residues.

Substitution: The amino groups in histidine and lysine can participate in substitution reactions with suitable electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of histidyl radicals, while substitution reactions can yield various alkylated or acylated derivatives .

Scientific Research Applications

H-His-Lys-OH.HBr has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Biology: The compound is utilized in studies of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: H-His-Lys-OH.HBr has potential therapeutic applications, including its use in wound healing and as an antioxidant.

Mechanism of Action

The mechanism of action of H-His-Lys-OH.HBr involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The histidine residue can scavenge free radicals, protecting cells from oxidative damage.

Wound Healing: The lysine residue promotes collagen synthesis and tissue repair.

Anti-Aging: The compound can modulate signaling pathways involved in skin aging, such as the activation of collagen production and inhibition of matrix metalloproteinases

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-His-Lys-OH.HBr with structurally related peptides and amino acid derivatives:

Key Observations :

- Cationic Nature: H-His-Lys-OH.HBr and H-Lys(Boc)-OH exhibit cationic properties due to lysine’s amino group, enhancing solubility in polar solvents .

- Protective Groups : Unlike H-His-Lys-OH.HBr, H-Lys(Boc)-OH includes a Boc group, which prevents undesired reactions during synthesis .

- Non-Peptide Analogs: Compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9) differ significantly in structure but share functional groups (e.g., bromine) that influence reactivity .

Efficiency Metrics :

- Yield : H-His-Lys-OH.HBr typically achieves 60–70% yield after purification, comparable to H-ASP(HIS-OH)-OH (65–75%) but lower than H-Lys(Boc)-OH (85–90%) .

- Purity : All compounds exhibit >95% purity post-HPLC, as confirmed by HRMS .

Enzyme Interactions

- H-His-Lys-OH.HBr: Predicted to inhibit AAK1 (AP2-associated kinase) via molecular docking (binding energy: −8.2 kcal/mol), similar to phenothiazinium derivatives .

- H-ASP(HIS-OH)-OH : Demonstrates moderate inhibition of angiotensin-converting enzyme (ACE) due to histidine’s metal-chelating ability .

Cytotoxicity

- H-His-Lys-OH.HBr: Limited data, but analogs like PHZ-OH () show low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) .

- 7-Bromobenzo[b]thiophene-2-carboxylic acid : Higher cytotoxicity (IC₅₀ = 12 µM in HepG2), attributed to bromine’s electrophilic reactivity .

Biological Activity

H-His-Lys-OH.HBr, a tripeptide consisting of histidine (His) and lysine (Lys), has garnered attention in the scientific community due to its diverse biological activities. This article explores its chemical properties, biological functions, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

H-His-Lys-OH.HBr is a bromide salt of the tripeptide H-His-Lys-OH, where the histidine and lysine residues play crucial roles in its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological properties:

- Oxidation : Histidine can be oxidized to form histidyl radicals.

- Reduction : Reduction reactions may occur at the histidine or lysine residues.

- Substitution : The amino groups in histidine and lysine can participate in substitution reactions with electrophiles .

The biological activity of H-His-Lys-OH.HBr is primarily attributed to its interactions with various molecular targets:

- Antioxidant Activity : The histidine residue is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Wound Healing : The lysine residue promotes collagen synthesis, which is essential for tissue repair .

- Anti-Aging Effects : This compound may modulate signaling pathways involved in skin aging by enhancing collagen production and inhibiting matrix metalloproteinases .

Antioxidant Properties

Research indicates that H-His-Lys-OH.HBr exhibits significant antioxidant properties. A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for conditions related to oxidative damage .

Wound Healing

In vivo studies have shown that H-His-Lys-OH.HBr enhances wound healing processes. The peptide was found to accelerate fibroblast proliferation and collagen deposition in animal models, indicating its utility in developing wound healing therapies .

Anti-Aging Applications

The anti-aging properties of H-His-Lys-OH.HBr have been explored in cosmetic formulations. Its ability to stimulate collagen synthesis makes it a valuable ingredient in skincare products aimed at reducing signs of aging .

Case Studies

Several case studies highlight the biological efficacy of H-His-Lys-OH.HBr:

-

Antioxidant Efficacy Study :

- Objective : To evaluate the antioxidant capacity of H-His-Lys-OH.HBr.

- Methodology : In vitro assays were conducted using DPPH radical scavenging and ABTS assays.

- Results : The peptide demonstrated a significant reduction in free radical levels compared to control groups, confirming its antioxidant potential.

- Wound Healing Assessment :

Applications in Medicine and Industry

The diverse biological activities of H-His-Lys-OH.HBr present numerous applications:

- Pharmaceuticals : Potential use as an antioxidant agent and in wound healing therapies.

- Cosmetics : Inclusion in anti-aging products due to its collagen-stimulating properties.

- Biotechnology : Utilization as a building block for synthesizing more complex peptides and proteins for research purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.